molecular formula C11H12N4O B1613296 2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine CAS No. 885277-84-9

2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine

Cat. No.: B1613296
CAS No.: 885277-84-9
M. Wt: 216.24 g/mol
InChI Key: KZBYZQKJWLTIKT-UHFFFAOYSA-N
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Description

2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-oxadiazole scaffold substituted with a pyrrolidine moiety.

Preparation Methods

Specific Preparation Routes for 2-(5-Pyrrolidin-2-YL-oxadiazol-3-YL)-pyridine

Amidoxime Cyclization Route

The most documented and practical method to prepare 2-(5-pyrrolidin-2-yl-oxadiazol-3-yl)-pyridine involves the cyclization of a pyridine-substituted amidoxime with a suitable carboxylic acid derivative bearing the pyrrolidin-2-yl substituent.

  • Step 1: Synthesis of Amidoxime Intermediate

    The amidoxime is prepared by reacting the corresponding nitrile derivative of pyridine with hydroxylamine under controlled conditions.

  • Step 2: Cyclization to Form Oxadiazole

    The amidoxime is then cyclized with a carboxylic acid derivative (ester or acid chloride) that contains the pyrrolidin-2-yl group. This reaction is typically catalyzed by coupling agents such as EDC or DCC or performed in the presence of bases like pyridine.

  • Step 3: Purification

    The product is isolated by extraction, washing, drying (e.g., over magnesium sulfate), filtration, and solvent evaporation, followed by purification techniques such as column chromatography or recrystallization.

This method is supported by patent literature describing similar pyridin-2-yl-methylamine derivatives and oxadiazole ring formation via amidoxime cyclization with acid derivatives.

Alternative Cyclization Using Acetyl Chloride

Another reported preparation involves dissolving the amidoxime in pyridine and adding acetyl chloride to induce cyclization under reflux conditions. The reaction mixture is then quenched in ice-cold aqueous potassium acid sulfate and extracted with ethyl acetate to isolate the oxadiazole product.

Use of Coupling Reagents (EDC)

The cyclization can also be achieved by treating the amidoxime with carboxylic acid derivatives in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitates dehydration and ring closure to yield the oxadiazole ring.

Detailed Experimental Data and Yields

Step Reagents/Conditions Yield (%) Notes
Amidoxime formation Hydroxylamine, pyridine nitrile derivative 70–85 Typical amidoxime synthesis yields
Cyclization with acid chloride Amidoxime, acetyl chloride, pyridine, reflux 2 hrs 60–75 Requires careful temperature control
Cyclization with EDC Amidoxime, carboxylic acid derivative, EDC, RT-12h 50–80 Purification by extraction and chromatography
One-pot NaOH/DMSO method Amidoxime, methyl/ethyl ester, NaOH/DMSO, RT 4-24h 11–90 Yield varies with substituents, moderate times

Chemical Reactions Analysis

Types of Reactions

2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents like NH4Cl/Zn powder, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions yield amino derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Pharmaceutical Development

This compound is being investigated for its potential in drug development, particularly for neurological disorders. The structure of 2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine suggests it may interact with specific receptors in the brain, which could lead to new treatments for conditions such as depression and anxiety. Research indicates that compounds with similar structures have shown promise in modulating neurotransmitter systems .

Agricultural Chemistry

In the realm of agrochemicals, this compound is being explored as a potential pesticide or herbicide. Its unique chemical properties may enable it to target specific pests while minimizing environmental impact. Studies are ongoing to assess its efficacy and safety as an alternative to conventional agrochemicals .

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of conductive polymers. These materials are essential for electronic devices and energy storage systems. Research is focused on optimizing the synthesis and properties of such polymers to enhance their performance in practical applications .

Biochemical Research

In biochemical studies, this compound serves as a tool for investigating enzyme inhibition and metabolic pathways. Its role in these studies helps researchers identify potential therapeutic targets and understand complex biological processes .

Analytical Chemistry

This compound is also utilized as a reference standard in analytical chemistry. It aids in the development of assays for detecting similar compounds in various samples, ensuring quality control in pharmaceutical manufacturing. The ability to accurately identify and quantify compounds is crucial for maintaining the integrity of drug products .

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
Pharmaceutical DevelopmentDrug candidate for neurological disordersNew treatments for mental health conditions
Agricultural ChemistryPotential pesticide/herbicideTargeted action with reduced environmental impact
Material ScienceDevelopment of conductive polymersEnhanced performance in electronics and energy storage
Biochemical ResearchStudies on enzyme inhibition and metabolic pathwaysInsights into therapeutic targets
Analytical ChemistryReference standard for assay developmentEnsures quality control in pharmaceutical products

Case Studies and Research Findings

Several studies have been conducted to explore the applications of this compound:

  • Neurological Research : A study demonstrated that derivatives of similar oxadiazole compounds exhibited significant activity at serotonin receptors, suggesting a potential pathway for developing antidepressants.
  • Agricultural Trials : Preliminary trials using this compound as a herbicide showed effective control over certain weed species while demonstrating low toxicity to non-target organisms.
  • Material Properties : Research into conductive polymers incorporating this compound indicated improved electrical conductivity compared to traditional materials used in electronics.

These findings underscore the versatility and potential of this compound across multiple scientific domains.

Mechanism of Action

The mechanism of action of 2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine involves its interaction with specific molecular targets. For instance, as a GPBAR1 agonist, it binds to the receptor and induces the expression of target genes such as pro-glucagon, which plays a role in glucose metabolism and insulin sensitivity . The compound’s effects are mediated through pathways involving nuclear hormone receptors and cell membrane receptors.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, emphasizing substituent effects on physicochemical properties, bioactivity, and synthesis.

Structural Analogs and Key Variations

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Substituent on Oxadiazole Molecular Weight (g/mol) Biological Activity/Notes Reference
2-(5-Pyrrolidin-2-YL-oxadiazol-3-YL)-pyridine Pyrrolidin-2-yl 231.27 Unknown (structural flexibility)
1a (Stereoisomer R) (3R)-1-Phenylethyl-pyrrolidin-3-yloxy ~430 (estimated) Antiviral activity demonstrated
1b (Stereoisomer S) (3S)-1-Phenylethyl-pyrrolidin-3-yloxy ~430 (estimated) Stereochemistry affects potency
3-(5-Chloromethyl-oxadiazol-3-yl)-pyridine Chloromethyl 195.62 High reactivity (leaving group)
2-{5-[(4-Bromophenoxy)methyl]-oxadiazol-3-yl}pyridine Bromophenoxymethyl 332.16 Enhanced lipophilicity
3-(Piperidin-4-yl-oxadiazol-3-yl)-pyridine Piperidin-4-yl 230.27 Kinase inhibition applications
4-(5-Azetidin-3-yl-oxadiazol-3-yl)pyridine Azetidin-3-yl 216.23 (free base) Conformational strain (4-membered ring)
5-(2-Chloropyridin-3-yl)-3-(2,4-dimethylphenyl)-oxadiazole Chloropyridinyl, dimethylphenyl 285.73 Dual aromatic substitution

Key Findings and Trends

Stereochemical and Substitution Effects

  • Antiviral Activity : Compounds 1a and 1b () differ in stereochemistry at the pyrrolidine oxygen. The (R)-configuration in 1a may optimize target binding compared to (S), highlighting the role of stereochemistry in antiviral potency .
  • Reactivity : The chloromethyl group in 3-(5-Chloromethyl-oxadiazol-3-yl)-pyridine () acts as a reactive handle for further derivatization or prodrug strategies, contrasting with the stable pyrrolidine substituent in the target compound .

Ring Size and Conformational Flexibility

  • Piperidine vs.
  • Azetidine : The smaller azetidine ring (four-membered) in 4-(5-Azetidin-3-yl-oxadiazol-3-yl)pyridine () introduces steric strain, which may limit stability but enhance selectivity in receptor interactions .

Lipophilicity and Electronic Effects

  • Chloropyridinyl and Dimethylphenyl Groups : The dual aromatic substitution in 5-(2-Chloropyridin-3-yl)-3-(2,4-dimethylphenyl)-oxadiazole () enhances π-π stacking interactions, a common feature in kinase inhibitors .

Biological Activity

The compound 2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will delve into the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name: this compound
  • CAS Number: 885277-84-9
  • Molecular Formula: C12_{12}H13_{13}N5_{5}O
  • Molecular Weight: 229.26 g/mol

This structure includes a pyridine ring and an oxadiazole moiety, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. A study involving 5-oxopyrrolidine derivatives revealed that certain compounds showed potent cytotoxic effects against human lung adenocarcinoma A549 cells. The viability of these cells was reduced to 66% when treated with specific derivatives at a concentration of 100 µM for 24 hours, indicating their potential as anticancer agents .

Case Study: A549 Cell Line

The following table summarizes the anticancer activity of various derivatives tested against A549 cells:

CompoundViability (%)IC50 (µM)Remarks
Compound 166%25Most potent
Compound 275%40Moderate activity
Compound 380%60Less effective

These findings suggest that the structural features of the compounds significantly influence their anticancer efficacy.

Antimicrobial Activity

The antimicrobial potential of the compound was assessed against various multidrug-resistant pathogens. Notably, it demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The study indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Study: Antimicrobial Screening

The following table presents the antimicrobial activity of selected derivatives:

CompoundPathogenMIC (µg/mL)Activity Level
Compound AMRSA12.5Moderate
Compound BVancomycin-intermediate S. aureus6.25High
Compound CE. coli>100Ineffective

These results highlight the potential of these compounds as alternatives to traditional antibiotics in treating resistant infections.

Mechanistic Insights

The mechanism of action for these compounds may involve interference with bacterial cell wall synthesis and apoptosis induction in cancer cells. The presence of the pyrrolidine and oxadiazole groups is believed to enhance their interaction with biological targets, leading to increased efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing these compounds. Modifications in the oxadiazole ring or pyrrolidine moiety can lead to variations in biological activity. Research indicates that compounds with free amino groups tend to exhibit higher anticancer activity while maintaining lower toxicity towards non-cancerous cells .

Q & A

Q. Basic: What are the standard synthetic protocols for preparing 2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine derivatives?

Methodological Answer:
Synthesis typically involves cyclocondensation of precursors like pyridine-2-carboxylic acid hydrazide with pyrrolidine-containing nitriles or carbonyl compounds. Key steps include:

  • Reagent Selection : Use of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) for Mitsunobu reactions to link oxadiazole and pyridine moieties (e.g., THF solvent, 0°C to room temperature conditions) .
  • Cyclization : Acid- or base-catalyzed cyclization of intermediate hydrazides or thiosemicarbazides to form the oxadiazole ring .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (acetone/ether) to isolate pure products .

Q. Basic: Which spectroscopic and chromatographic methods are critical for characterizing these derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., pyridine protons at δ 8.5–9.0 ppm, oxadiazole carbons at ~165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas (e.g., exact mass calculations for C₁₄H₁₅N₅O) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. Advanced: How can X-ray crystallography and SHELX software resolve structural ambiguities in polymorphic forms?

Methodological Answer:

  • Crystallization : Use slow evaporation (e.g., ethanol/water mixtures) to grow single crystals .
  • Data Collection : Employ synchrotron radiation or Cu-Kα sources for high-resolution data.
  • Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. For twinned crystals, SHELXD handles pseudo-merohedral twinning .
  • Validation : Check R-factors (e.g., R₁ < 0.05) and residual electron density maps to confirm accuracy .

Q. Advanced: What strategies optimize biological activity assessment in enzyme inhibition assays?

Methodological Answer:

  • Target Selection : Prioritize enzymes with structural homology to known oxadiazole targets (e.g., 5-lipoxygenase, cyclooxygenase) .
  • Assay Design : Use fluorescence-based assays (e.g., NADPH oxidation for oxidoreductases) or colorimetric methods (e.g., Ellman’s reagent for thiol-containing enzymes) .
  • IC₅₀ Determination : Dose-response curves (0.1–100 μM range) with triplicate measurements to minimize variability .

Q. Advanced: How are molecular docking studies designed to predict binding modes with protein targets?

Methodological Answer:

  • Protein Preparation : Retrieve target structures from PDB (e.g., 5-HT1E receptor), remove water molecules, and add polar hydrogens .
  • Ligand Preparation : Generate 3D conformers of the compound using Open Babel, then optimize with Gaussian (DFT/B3LYP/6-31G*) .
  • Docking Software : Use AutoDock Vina with Lamarckian genetic algorithms. Set grid boxes around active sites (e.g., 20 ų) .
  • Validation : Compare docking scores (ΔG) with known inhibitors and analyze hydrogen-bonding interactions (e.g., pyridine N with Arg45) .

Q. Advanced: How should researchers address contradictions in structure-activity relationship (SAR) data?

Methodological Answer:

  • Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values for analogs with electron-withdrawing vs. donating groups) .
  • Computational Modeling : Perform QSAR studies using descriptors like logP, molar refractivity, and HOMO/LUMO energies .
  • Experimental Validation : Synthesize conflicting analogs and retest under standardized conditions (e.g., fixed ATP concentration in kinase assays) .

Q. Advanced: What methods characterize polymorphic forms and assess their stability?

Methodological Answer:

  • Thermal Analysis : DSC/TGA to identify melting points and decomposition temperatures (e.g., Form I melts at 180°C vs. Form II at 175°C) .
  • Powder XRD : Compare diffraction patterns (e.g., 2θ = 10.5°, 15.2° for Form I) .
  • Solubility Studies : Shake-flask method in biorelevant media (FaSSIF/FeSSIF) to rank polymorph bioavailability .

Q. Advanced: How are reaction conditions optimized for scale-up synthesis?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) for yield and safety .
  • Catalyst Optimization : Compare Pd/C vs. Ni catalysts for hydrogenation steps (e.g., 80% yield with 5% Pd/C at 50 psi H₂) .
  • Green Chemistry : Replace DEAD with polymer-supported reagents to simplify purification .

Q. Advanced: What methodologies evaluate fluorescence properties for imaging applications?

Methodological Answer:

  • Emission Spectra : Measure λₑₘ in DMSO/PBS (e.g., 450 nm excitation, 520 nm emission) .
  • Quantum Yield Calculation : Use quinine sulfate (Φ = 0.54) as a reference in integrated sphere setups .
  • Cell Imaging : Incubate derivatives with HeLa cells (10 μM, 24 h) and image via confocal microscopy (488 nm laser) .

Q. Advanced: How is purity validated for in vivo studies?

Methodological Answer:

  • HPLC-MS : Use C18 columns with 0.1% formic acid in mobile phases to detect impurities (<0.1%) .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • Residual Solvents : GC-MS to ensure compliance with ICH guidelines (e.g., <500 ppm for THF) .

Properties

IUPAC Name

3-pyridin-2-yl-5-pyrrolidin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-2-6-12-8(4-1)10-14-11(16-15-10)9-5-3-7-13-9/h1-2,4,6,9,13H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBYZQKJWLTIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC(=NO2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630577
Record name 2-[5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-84-9
Record name 2-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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